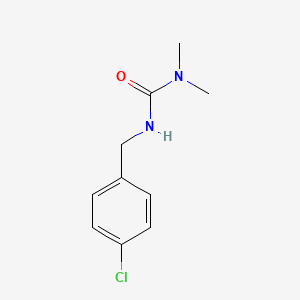![molecular formula C11H16BrClN2O B5162561 (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine](/img/structure/B5162561.png)
(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine, also known as BCA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. BCA is a derivative of 2-(2-bromo-6-chloro-4-methylphenoxy)ethylamine and 2-aminoethanol.
Mécanisme D'action
The mechanism of action of (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine is not well understood. However, it has been suggested that this compound may act by inhibiting the synthesis of DNA and RNA, which are essential for cell growth and division. This compound may also interfere with the function of enzymes that are involved in cell metabolism and signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have biochemical and physiological effects on cells. It has been shown to induce apoptosis, which is a process of programmed cell death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are essential for tumor metastasis. This compound has been shown to affect the expression of genes that are involved in cell cycle regulation, DNA repair, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine in lab experiments is its potent antimicrobial, antifungal, and anticancer properties. This compound has been found to be effective against different bacterial and fungal strains and has shown promising results in inhibiting the growth of cancer cells. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to normal cells at high concentrations.
Orientations Futures
For the study of (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine include investigating its mechanism of action in more detail, studying its pharmacokinetics and pharmacodynamics in vivo, evaluating its safety and toxicity in vivo, and exploring its potential applications in different fields.
Méthodes De Synthèse
The synthesis of (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine involves the reaction of 2-(2-bromo-6-chloro-4-methylphenoxy)ethylamine with 2-aminoethanol. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. This compound has been tested against different bacterial and fungal strains and has been found to be effective against them. It has also been tested against different cancer cell lines and has shown promising results in inhibiting their growth.
Propriétés
IUPAC Name |
N'-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrClN2O/c1-8-6-9(12)11(10(13)7-8)16-5-4-15-3-2-14/h6-7,15H,2-5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAWORQOGMXJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCNCCN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B5162481.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine](/img/structure/B5162490.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5162508.png)
![3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate](/img/structure/B5162515.png)

![N,N-diethyl-2-[phenyl(propyl)phosphoryl]acetamide](/img/structure/B5162532.png)
![N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5162538.png)

![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5162554.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B5162562.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5162568.png)
![ethyl 1-(2-phenylethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5162574.png)
![2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5162579.png)
![2-{[2-(2,3-dichlorophenoxy)ethyl]amino}ethanol](/img/structure/B5162585.png)
